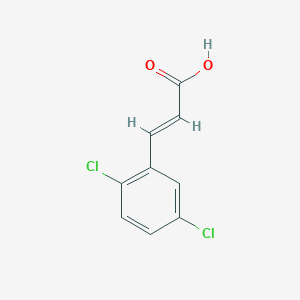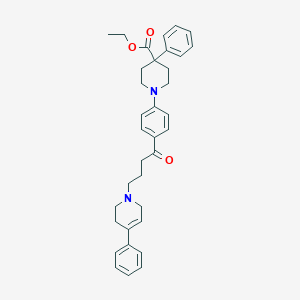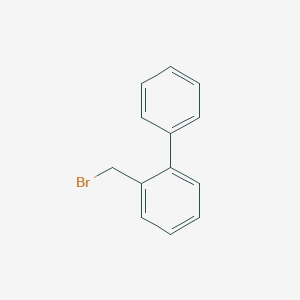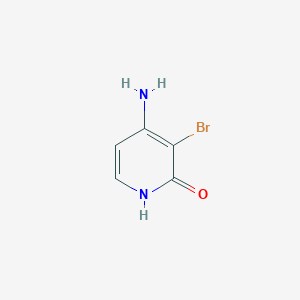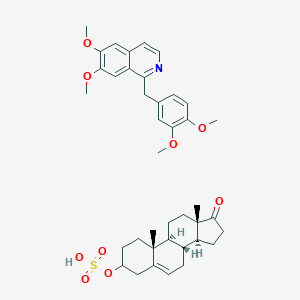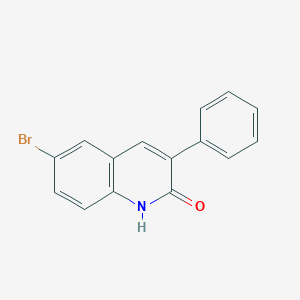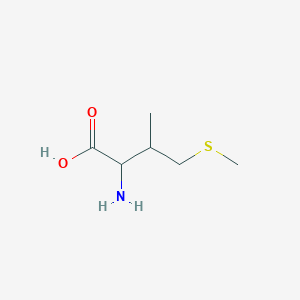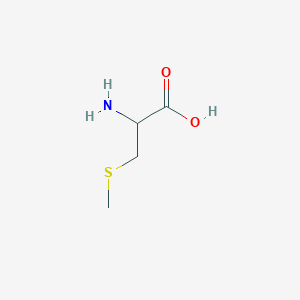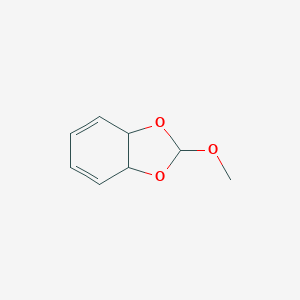
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole, also known as safrole, is a natural organic compound found in the essential oils of various plants, including sassafras and camphor trees. Safrole has been widely used in the perfume and flavor industries due to its pleasant aroma and taste. However, it has also gained attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole is not fully understood, but it is believed to act on various molecular targets, including the arachidonic acid pathway, ion channels, and neurotransmitter receptors. Safrole has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, as well as activate the opioid and cannabinoid receptors.
Biochemische Und Physiologische Effekte
Safrole has been shown to have a range of biochemical and physiological effects, including antioxidant and hepatoprotective properties. It has also been shown to modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole in lab experiments is its availability and relatively low cost. However, its potential toxicity and the need for careful handling and disposal of the compound are limitations that need to be considered.
Zukünftige Richtungen
Future research on 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies could also investigate the safety and toxicity of 2-Methoxy-3a,7a-dihydro-1,3-benzodioxole and its derivatives, as well as the development of new synthesis methods and drug delivery systems.
Synthesemethoden
Safrole can be synthesized through various methods, including the isomerization of iso2-Methoxy-3a,7a-dihydro-1,3-benzodioxole and the oxidation of piperonal. One of the most common methods of synthesis involves the reduction of iso2-Methoxy-3a,7a-dihydro-1,3-benzodioxole using sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Safrole has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antimicrobial effects. It has also been investigated for its potential as an anticancer agent, with studies showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
104286-28-4 |
|---|---|
Produktname |
2-Methoxy-3a,7a-dihydro-1,3-benzodioxole |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
2-methoxy-3a,7a-dihydro-1,3-benzodioxole |
InChI |
InChI=1S/C8H10O3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-8H,1H3 |
InChI-Schlüssel |
PJYWSYOUGQJTTB-UHFFFAOYSA-N |
SMILES |
COC1OC2C=CC=CC2O1 |
Kanonische SMILES |
COC1OC2C=CC=CC2O1 |
Synonyme |
1,3-Benzodioxole, 3a,7a-dihydro-2-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



